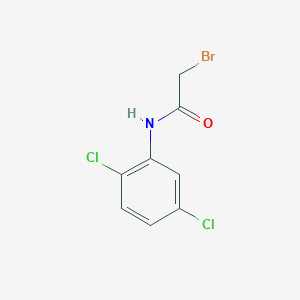

2-bromo-N-(2,5-dichlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-bromo-N-(2,5-dichlorophenyl)acetamide typically involves the bromination of N-(2,5-dichlorophenyl)acetamide. The reaction conditions often include the use of bromine or a bromine source in the presence of a suitable solvent and catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity .

Análisis De Reacciones Químicas

2-Bromo-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to different products depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Aplicaciones Científicas De Investigación

2-Bromo-N-(2,5-dichlorophenyl)acetamide is widely used in scientific research, particularly in the following areas:

Proteomics: It is used as a biochemical tool for studying protein interactions and functions.

Medicinal Chemistry: The compound is investigated for its potential therapeutic applications and as a lead compound for drug development.

Biological Studies: Researchers use it to study its effects on various biological systems and pathways.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets may vary depending on the specific application and biological system being studied .

Comparación Con Compuestos Similares

2-Bromo-N-(2,5-dichlorophenyl)acetamide can be compared with other similar compounds, such as:

2-Bromo-N-(3,4-dichlorophenyl)acetamide: This compound has a similar structure but with different positions of the chlorine atoms, leading to variations in its chemical and biological properties.

2-Bromo-N-(2,4-dichlorophenyl)acetamide: Another similar compound with different chlorine positions, affecting its reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.

Actividad Biológica

2-Bromo-N-(2,5-dichlorophenyl)acetamide is a chemical compound with the molecular formula C₈H₆BrCl₂NO and a molecular weight of 282.95 g/mol. It features a bromo group and a dichlorophenyl moiety, contributing to its unique chemical properties and potential biological activities. This compound is primarily recognized for its applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichloroaniline with bromoacetyl bromide in dichloromethane at elevated temperatures (around 40°C). This method yields the desired product with an approximate yield of 54% .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor:

- Cholinesterase Inhibition : Studies indicate that derivatives of bromoacetamides can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. This activity could be beneficial in treating neurodegenerative diseases like Alzheimer's .

- Lipoxygenase Activity : Some derivatives have also shown activity against lipoxygenase enzymes, which are involved in inflammatory processes .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 2-Bromo-N-(3,5-dichlorophenyl)acetamide | 57339-11-4 | Similar bromo and dichloro substitutions | Anticancer activity |

| N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide | Not Available | Contains thioether linkage | Potential enzyme inhibition |

| 2-Bromo-N-(4-bromophenyl)acetamide | Not Available | Alternative halogen substitution on phenyl ring | Anticancer and anti-inflammatory effects |

Research Findings

Recent research highlights the importance of structural modifications in enhancing biological activity:

- Oxadiazole Derivatives : Compounds containing oxadiazole rings exhibit diverse biological activities including anticancer and antibacterial properties. The slight alteration in structure can lead to significant changes in their effectiveness .

- Molecular Docking Studies : These studies have shown that certain derivatives possess excellent binding affinities to target enzymes, indicating their potential as therapeutic agents .

Propiedades

IUPAC Name |

2-bromo-N-(2,5-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGXJQWMLXFCSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CBr)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.